molecular formula C21H11ClN2O3 B3664233 Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-

Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-

Cat. No.: B3664233
M. Wt: 374.8 g/mol
InChI Key: UFWBTMUIQMWIEM-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant in the field of organic chemistry due to their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are known for their structural complexity and potential use in various chemical and clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically requires heating and the presence of a suitable solvent . Another method involves the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Additionally, the reaction of benzyne with N-substituted imidazoles can afford arylamines containing anthracene .

Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves large-scale synthesis using efficient and high-yield reactions. For example, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . This method allows for the selective and high-yield production of isoindole-1,3-dione derivatives.

Chemical Reactions Analysis

Types of Reactions: Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in the reactions of isoindole-1,3-dione derivatives include imidazoles, tetraynes, and oxygen. For example, the coupled oxidation of imidazoles and tetraynes can produce multifunctionalized isoindole-1,3-diones . The reaction conditions often involve heating and the use of solvents such as toluene .

Major Products Formed: The major products formed from the reactions of isoindole-1,3-dione derivatives include highly substituted isoindole-1,3-dione cores. These products are characterized by their complex and variable structures, which make them suitable for various applications in chemical production and clinical medicine .

Mechanism of Action

The mechanism of action of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. These compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be compared with other similar compounds, such as other isoindole-1,3-dione derivatives and indole derivatives. Similar compounds include N-(4-chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives, which are used in herbicidal applications .

Conclusion

Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable building block for the synthesis of multifunctionalized derivatives. The compound’s various applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.

Properties

IUPAC Name

2-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11ClN2O3/c22-13-7-10-18-17(11-13)23-19(27-18)12-5-8-14(9-6-12)24-20(25)15-3-1-2-4-16(15)21(24)26/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWBTMUIQMWIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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